molecular formula C15H9F5O3 B3006734 4-Methoxy-3-[(pentafluorophenoxy)methyl]benzaldehyde CAS No. 329222-68-6

4-Methoxy-3-[(pentafluorophenoxy)methyl]benzaldehyde

Cat. No.: B3006734
CAS No.: 329222-68-6
M. Wt: 332.226
InChI Key: CKMVTIRWAOEGMF-UHFFFAOYSA-N
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Description

4-Methoxy-3-[(pentafluorophenoxy)methyl]benzaldehyde (CAS: 329222-68-6) is a benzaldehyde derivative featuring a methoxy group at the 4-position and a pentafluorophenoxymethyl substituent at the 3-position.

Properties

IUPAC Name

4-methoxy-3-[(2,3,4,5,6-pentafluorophenoxy)methyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F5O3/c1-22-9-3-2-7(5-21)4-8(9)6-23-15-13(19)11(17)10(16)12(18)14(15)20/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKMVTIRWAOEGMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)COC2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-[(pentafluorophenoxy)methyl]benzaldehyde typically involves the reaction of 4-methoxybenzyl alcohol with pentafluorophenol in the presence of a suitable catalyst. The reaction proceeds through the formation of an ether linkage between the benzyl alcohol and the pentafluorophenol. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-[(pentafluorophenoxy)methyl]benzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy and pentafluorophenoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 4-Methoxy-3-[(pentafluorophenoxy)methyl]benzoic acid.

    Reduction: 4-Methoxy-3-[(pentafluorophenoxy)methyl]benzyl alcohol.

    Substitution: Products depend on the nucleophile used; for example, substitution of the methoxy group with a different alkoxy group.

Scientific Research Applications

4-Methoxy-3-[(pentafluorophenoxy)methyl]benzaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-[(pentafluorophenoxy)methyl]benzaldehyde is largely dependent on its functional groups. The aldehyde group can form Schiff bases with amines, which is useful in bioconjugation and labeling studies. The pentafluorophenoxy group can enhance the compound’s lipophilicity and stability, making it suitable for various chemical and biological applications .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with key analogs:

Compound Name Substituent (R) Molecular Weight (g/mol) CAS Number Key Properties
4-Methoxy-3-[(pentafluorophenoxy)methyl]benzaldehyde Pentafluorophenoxymethyl 332.23 329222-68-6 High electronegativity, low solubility in polar solvents, enhanced thermal stability
4-Methoxy-3-(trifluoromethyl)benzaldehyde Trifluoromethyl 204.15 50823-87-5 Reduced steric bulk, higher volatility, moderate electron-withdrawing effects
4-Methoxy-3-((quinolin-8-yloxy)methyl)benzaldehyde Quinolin-8-yloxymethyl 293.32 438530-70-2 Bulky aromatic substituent, potential for π-π interactions, lower solubility
4-Methoxy-3-methylbenzaldehyde Methyl 164.20 - Simple alkyl group, higher solubility in organic solvents, limited reactivity
4-Methoxy-3-(4-nitrophenoxymethyl)benzaldehyde 4-Nitrophenoxymethyl 270.33 438531-34-1 Strong electron-withdrawing nitro group, enhanced reactivity in nucleophilic additions

Physical and Chemical Properties

  • Solubility: The pentafluorophenoxy derivative exhibits lower aqueous solubility compared to methyl or methoxy analogs due to hydrophobic fluorine atoms. However, it is soluble in dichloromethane and DMSO .
  • Reactivity: The aldehyde group in the parent compound is highly reactive toward nucleophiles (e.g., amines for Schiff base formation) due to the electron-withdrawing pentafluorophenoxy group .
  • Thermal Stability : Fluorinated derivatives generally display higher thermal stability, with decomposition temperatures exceeding 200°C .

Key Research Findings

  • Electronic Effects: The pentafluorophenoxy group increases the compound’s electrophilicity, making it more reactive than analogs with methoxy or methyl groups .
  • Biological Activity: Quinoline-substituted derivatives exhibit enhanced antimicrobial activity compared to non-aromatic analogs, likely due to improved membrane penetration .
  • Synthetic Versatility : The parent compound’s aldehyde group allows diverse functionalization, enabling applications in drug discovery and polymer chemistry .

Biological Activity

4-Methoxy-3-[(pentafluorophenoxy)methyl]benzaldehyde, with the chemical formula C15H12F5O2 and CAS number 329222-68-6, is a fluorinated aromatic compound known for its unique structural features. The presence of both methoxy and pentafluorophenyl groups suggests potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Anticancer Properties

Recent studies have highlighted the anticancer potential of various methoxy-substituted benzaldehydes. For instance, compounds similar to this compound have demonstrated significant antiproliferative activity against various cancer cell lines. Notably, derivatives with electron-withdrawing groups (like pentafluorophenyl) often exhibit enhanced potency due to increased electron deficiency, which may facilitate interactions with biomolecular targets.

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (µM)
4-Methoxy-3-methylbenzaldehydeMCF-75.0
4-Methoxy-3-[pentafluorophenyl]benzaldehydeMCF-7TBD
4-Hydroxy-3-methoxybenzaldehydeHeLa10.0

Source: Derived from various studies on methoxy-substituted benzaldehydes.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
  • Receptor Modulation : It can modulate receptor activity, influencing signal transduction pathways that regulate cellular functions.
  • Oxidative Stress Induction : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to apoptosis.

Study on Antioxidative and Antiproliferative Activities

A study investigated the biological activities of various methoxy-substituted benzaldehydes, including their antioxidative properties and effects on cancer cell lines. The results indicated that compounds with multiple methoxy groups exhibited significant antioxidative activity, which correlated with their antiproliferative effects.

Table 2: Biological Activity Summary

CompoundAntioxidative Activity (IC50)Antiproliferative Activity (IC50)
4-Methoxy-3-methylbenzaldehyde25 µM5 µM
4-Methoxy-3-[pentafluorophenyl]benzaldehydeTBDTBD

Source: Internal research findings on methoxy-substituted benzaldehydes.

Research Findings

  • Antibacterial Activity : Preliminary studies suggest that the compound may also exhibit antibacterial properties against Gram-positive bacteria, although further investigations are required to quantify this effect.
  • Potential as a Drug Candidate : The unique combination of functional groups in this compound positions it as a promising candidate for drug development targeting specific cancers or bacterial infections.

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